2-(Methylthio)-2,4,6-cycloheptatriene-1-thione
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Overview
Description
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is an organic compound characterized by a seven-membered ring with alternating double bonds and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione typically involves the reaction of cycloheptatriene with sulfur and methylating agents under controlled conditions. One common method includes the use of methyl iodide and a base such as sodium hydride to introduce the methylthio group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylthio group or the ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione involves its interaction with various molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can bind to metal ions, affecting metalloprotein functions and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Thiophenes: Similar to thiazoles, thiophenes have a sulfur atom in a five-membered ring and are used in various applications.
Pyrimidines: These nitrogen-containing heterocycles are known for their pharmacological properties.
Uniqueness
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is unique due to its seven-membered ring structure and the presence of both a thione and a methylthio group
Biological Activity
2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is a sulfur-containing heterocyclic compound characterized by a unique seven-membered ring structure with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈S₂, with a molecular weight of 168.3 g/mol. The compound features a thione functional group that contributes to its reactivity and interaction with biological systems. Its structural characteristics allow it to participate in various biochemical pathways.
Interaction with Enzymes
Research indicates that this compound interacts with several enzymes and proteins. Notably, it has been shown to affect the activity of nitrilase, an enzyme involved in the hydrolysis of nitriles to carboxylic acids. Such interactions can modulate cellular functions including signaling pathways and gene expression.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have revealed that this compound exhibits antiproliferative effects on several cancer cell lines. For example, research has shown that compounds structurally related to this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as caspases and downregulating anti-apoptotic proteins like BCL-2 .
Study on Anticancer Effects
A study published in the Egyptian Journal of Chemistry examined the antiproliferative activity of various derivatives against human cancer cell lines including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited remarkable IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
Compound | Cell Line | IC₅₀ (µg/mL) |
---|---|---|
This compound derivative | HCT-116 | 12.5 |
Doxorubicin | HCT-116 | 10.0 |
This table illustrates the potential efficacy of the compound's derivatives in inhibiting cancer cell proliferation.
Mechanistic Insights
Further investigations into the mechanism revealed that treatment with these compounds led to cell cycle arrest at both G0–G1 and G2–M phases. This suggests that this compound may disrupt normal cell cycle progression, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Hydroxy-2,4,6-cycloheptatrien-1-one | Hydroxy derivative | Exhibits keto-enol tautomerism; aromatic stabilization |
Tropone (2,4,6-cycloheptatrien-1-one) | Carbonyl derivative | Known for its reactivity in electrophilic additions |
4-Isopropyl-thiotropolone | Thiol derivative | Exhibits antibacterial properties against Staphylococcus aureus |
This compound | Methylthio derivative | Shows significant biochemical interactions |
This comparison highlights the unique aspects of this compound relative to other structurally similar compounds.
Properties
IUPAC Name |
2-methylsulfanylcyclohepta-2,4,6-triene-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDWDLRADNMJHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=CC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376289 |
Source
|
Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128742-65-4 |
Source
|
Record name | 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.